2,2,2-trifluoroethyl N-(4-ethylphenyl)carbamate
Description
2,2,2-Trifluoroethyl N-(4-ethylphenyl)carbamate is a fluorinated carbamate derivative characterized by a trifluoroethyl group (-CF₃CH₂O-) and a 4-ethylphenyl substituent. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity. The trifluoroethyl group enhances metabolic resistance and lipophilicity, while the 4-ethylphenyl moiety contributes to steric bulk and hydrophobic interactions .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-ethylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-2-8-3-5-9(6-4-8)15-10(16)17-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVWOUNGXJQXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245331 | |
| Record name | 2,2,2-Trifluoroethyl N-(4-ethylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087798-12-6 | |
| Record name | 2,2,2-Trifluoroethyl N-(4-ethylphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087798-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-(4-ethylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(4-ethylphenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-ethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a specific range to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-purity 2,2,2-trifluoroethyl N-(4-ethylphenyl)carbamate.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl N-(4-ethylphenyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(4-ethylphenyl)carbamate has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the development of new chemical entities.
Biology: It is utilized in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, and research is ongoing to explore its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl N-(4-ethylphenyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
2,2,2-Trifluoroethyl N-(4-Bromo-3-Methylphenyl)carbamate
- Structure : The phenyl ring contains a bromine atom at position 4 and a methyl group at position 3.
- Properties: Molecular weight: 312.09 (vs. ~295–300 for the target compound). Methyl and bromine substituents may reduce solubility compared to the ethyl group in the target compound .
2,2,2-Trifluoroethyl N-(4-Phenylphenyl)carbamate
- Structure : Features a biphenyl group instead of 4-ethylphenyl.
- Properties :
2,2,2-Trifluoroethyl N-(4-Fluoropyridin-2-yl)carbamate
- Structure : Replaces the phenyl ring with a fluoropyridine heterocycle.
Functional Group Modifications
N-(4-Hydroxybutyl)-N-(2,2,2-Trifluoroethyl) tert-Butyl Carbamate
- Structure : Incorporates a hydroxybutyl group and a tert-butyl carbamate.
- Properties :
- Rotational barrier studies via VT-NMR revealed an activation energy of ~60 kJ/mol for E/Z isomerization, indicating conformational rigidity imparted by the trifluoroethyl group.
- The hydroxybutyl moiety introduces hydrophilicity, contrasting with the hydrophobic ethylphenyl group in the target compound .
2,2,2-Trifluoroethyl {3-Methyl-1-[(4-Methylbenzoyl)Amino]Butan-2-Yl}carbamate
- Structure : Contains a branched alkyl chain and a benzoyl group.
- Properties :
Physicochemical and Pharmacokinetic Properties
- Fluorine Impact : The trifluoroethyl group reduces basicity of adjacent amines (pKa lowering by ~1–2 units) and enhances metabolic stability via C-F bond strength .
Biological Activity
2,2,2-Trifluoroethyl N-(4-ethylphenyl)carbamate is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoroethyl group enhances the compound's lipophilicity and stability, while the carbamate functional group is known for its reactivity in biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure
The molecular formula for 2,2,2-trifluoroethyl N-(4-ethylphenyl)carbamate is . Its structure can be represented as follows:
The biological activity of 2,2,2-trifluoroethyl N-(4-ethylphenyl)carbamate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoroethyl moiety is believed to enhance binding affinity to these targets, leading to modulation of their activity. The carbamate can undergo hydrolysis, releasing active components that exert biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can alter receptor activity, influencing signal transduction pathways.
- Cell Proliferation Effects : Potential effects on cell growth and differentiation have been observed in various studies.
Biological Activity Data
Recent research has highlighted the biological activity of similar compounds and their potential therapeutic applications. Below is a summary table showcasing relevant findings:
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that a related trifluoroethyl carbamate exhibited strong inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 μM. This compound also showed a significant selectivity index compared to non-cancerous cells, indicating potential for targeted cancer therapies .
- Metastasis Inhibition in Animal Models : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in reduced lung metastasis compared to control groups. This suggests that the compound may have therapeutic potential in preventing cancer spread.
- Neuropharmacological Effects : Research on N-trifluoroethyldopamine analogs indicated that these compounds could stimulate adenylate cyclase activity in a dose-dependent manner, suggesting possible applications in neurological disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
